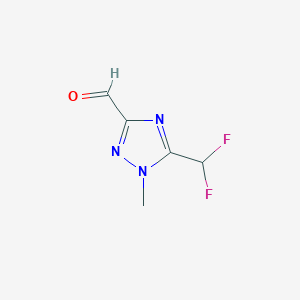
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile
Übersicht
Beschreibung
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, also known as 4-CFPFBN, is an important synthetic intermediate used in the synthesis of a wide range of organic compounds. The compound has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile and cost-effective starting material for the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
The synthesis and functionalization of fluorinated benzonitriles, including those with chloro and fluoro substitutions on the phenyl ring, are critical in organic chemistry for creating building blocks for more complex molecules. For instance, the halogen-exchange fluorination process is a pivotal method in synthesizing difluorobenzonitriles and monofluorobenzonitriles from their chlorobenzonitrile counterparts (Suzuki & Kimura, 1991). This technique, involving potassium fluoride and tetraphenylphosphonium bromide, highlights the importance of halogen-substituted benzonitriles in developing fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals.
Material Science and Non-linear Optics
Fluorinated aromatic compounds, similar in structure to 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile, have been investigated for their potential in material sciences, particularly in non-linear optics. For example, the synthesis and characterization of novel heterocyclic compounds have been explored for their electronic properties and potential applications in non-linear optics (Murthy et al., 2017). These studies often focus on understanding the molecular stability, charge transfer, and electronic interactions within the molecules, which are essential for designing advanced optical materials.
Antioxidant Activity and Pharmaceutical Applications
The synthesis of thiazolidin-4-one derivatives using fluorobenzonitriles has demonstrated significant antioxidant activity, indicating the potential of fluorinated aromatic compounds in developing therapeutic agents (El Nezhawy et al., 2009). These findings underscore the role of fluorinated benzonitriles in synthesizing compounds with biological activity, potentially leading to new treatments for oxidative stress-related diseases.
Advanced Polymer Materials
The development of new polymeric materials utilizing fluorinated benzonitriles as building blocks has been a focus of research, aiming to create polymers with unique properties such as high thermal stability and solvent resistance. Research in this area has led to the synthesis of alternating copolyethers containing pendent cyano groups, showcasing the utility of chloro- and fluoro-substituted benzonitriles in producing high-performance materials (Mercer et al., 1994).
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF2N/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJNVEFLEXQGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)








